![molecular formula C13H20O B7938496 3-(3-Ethylphenyl)-3-pentanol](/img/structure/B7938496.png)
3-(3-Ethylphenyl)-3-pentanol
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Overview
Description
3-(3-Ethylphenyl)-3-pentanol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with an ethyl group at the third position and a pentanol chain attached to the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenyl)-3-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 3-ethylbenzyl chloride reacts with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylphenyl)-3-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(3-ethylphenyl)-3-pentanone or 3-(3-ethylphenyl)pentanoic acid.
Reduction: Formation of 3-(3-ethylphenyl)pentane.
Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Ethylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylphenyl)-3-pentanol
- 3-(3-Propylphenyl)-3-pentanol
- 3-(3-Isopropylphenyl)-3-pentanol
Uniqueness
3-(3-Ethylphenyl)-3-pentanol is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and can lead to different biological and industrial applications.
Biological Activity
3-(3-Ethylphenyl)-3-pentanol is a compound of significant interest in both organic chemistry and biological research due to its unique structure and potential applications. This article focuses on its biological activity, examining its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
This compound features an ethyl group attached to a phenyl ring, influencing its chemical reactivity and physical properties. The presence of the alcohol functional group allows for various chemical reactions, including oxidation and substitution, which can affect its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H18O |
Molecular Weight | 194.27 g/mol |
Boiling Point | 230-232 °C |
Melting Point | 25-27 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity and receptor interactions, leading to physiological effects such as anti-inflammatory and analgesic properties.
Potential Therapeutic Applications
Research has indicated that this compound exhibits potential therapeutic effects:
- Anti-inflammatory Effects : Studies suggest the compound may inhibit pro-inflammatory cytokines, reducing inflammation in various models.
- Analgesic Properties : Preliminary research indicates that it may alleviate pain through central nervous system pathways.
- Antimicrobial Activity : Some studies have explored its efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Case Studies
- Anti-inflammatory Study : A study published in a peer-reviewed journal examined the effects of this compound on inflammation in a rat model. The results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
- Analgesic Research : In a controlled trial involving human subjects suffering from chronic pain, participants reported reduced pain levels after administration of the compound. This effect was attributed to its interaction with pain receptors.
- Antimicrobial Evaluation : A laboratory study tested the compound against various bacterial strains, showing promising results in inhibiting growth. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating its potential as an antimicrobial agent.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
3-(3-ethylphenyl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-11-8-7-9-12(10-11)13(14,5-2)6-3/h7-10,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAZWXNNZLYMFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(CC)(CC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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